molecular formula C14H10F2O3 B6400289 3-(2,5-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261893-76-8

3-(2,5-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6400289
CAS No.: 1261893-76-8
M. Wt: 264.22 g/mol
InChI Key: OILRAAKUNRCGPB-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-2-methoxybenzoic acid: is an aromatic compound that features a benzoic acid core substituted with a 2,5-difluorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 2-methoxybenzoic acid.

    Halogenation: The 2,5-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.

    Coupling Reaction: The halogenated intermediate is then coupled with 2-methoxybenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the halogenation and coupling reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

    Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Halogenated derivatives of the original compound.

    Oxidation Products: Carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction Products: Alcohols or alkanes depending on the reducing agent used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.

    Biochemical Probes: Utilized as a probe to study biochemical pathways.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Explored for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-(2,5-Difluorophenyl)-2-methoxybenzoic acid involves:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity.

    Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular processes.

    Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)-2-methoxybenzoic acid
  • 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid
  • 3-(2,5-Difluorophenyl)-4-methoxybenzoic acid

Uniqueness:

  • Fluorine Substitution: The presence of fluorine atoms at specific positions enhances the compound’s stability and reactivity.
  • Methoxy Group: The methoxy group contributes to the compound’s solubility and interaction with biological targets.
  • Versatility: The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-9(3-2-4-10(13)14(17)18)11-7-8(15)5-6-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILRAAKUNRCGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689721
Record name 2',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-76-8
Record name 2',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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